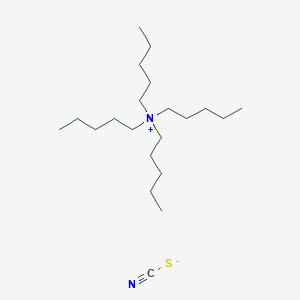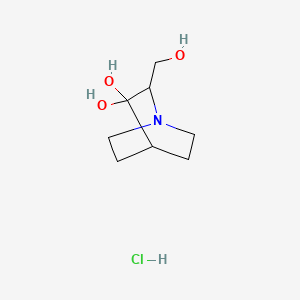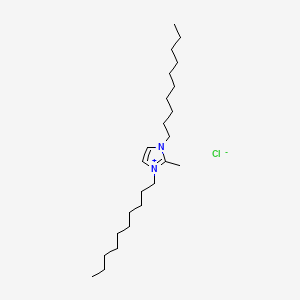
(4-Chloromethyl-thiazol-2-yl)-phenyl-amine
Descripción general
Descripción
- CAS Number : 35199-21-4
- Molecular Formula : C<sub>10</sub>H<sub>9</sub>ClN<sub>2</sub>S
- Molecular Weight : 224.710 g/mol
- Category : Heterocyclic Organic Compound
- Structure :
Synthesis Analysis
- Information on the synthesis of this compound is not readily available in the provided sources.
Molecular Structure Analysis
- The compound consists of a thiazole ring with a chloromethyl group and a phenylamine moiety.
- The chlorine atom is attached to the thiazole ring.
Chemical Reactions Analysis
- Specific chemical reactions involving this compound are not mentioned in the available data.
Physical And Chemical Properties Analysis
- Density : 1.354 g/cm³
- Appearance : Not specified
- Solubility : Not specified
- Melting Point : Not specified
Aplicaciones Científicas De Investigación
Multi-stimuli Responsive Materials
A study by Xiao-lin Lu and M. Xia (2016) introduced a novel V-shaped molecule, (E)-2′-[2-(Benzo[d]thiazol-2-yl)vinyl]-N,N-dimethyl-(1,1′-biphenyl)-4-amine 2, which demonstrated significant multi-stimuli responsiveness. This half-cut cruciform structure, prepared via Suzuki coupling and Wittig reaction, exhibits morphology-dependent fluorochromism, showing potential as a security ink without the need for a covering reagent due to its intense solid-state emission and mechano-chromic activity Xiao-lin Lu & M. Xia, 2016.
Molecular Structure and Non-covalent Interactions
Yu Zhang et al. (2018) synthesized 1-(4-chloromethylbenzoyl)-3-(4, 6-di-substituted pyrimidine-2-yl)thioureas, employing 4-chloromethylbenzoyl isothiocyanate and various amines. Their research highlighted the significance of non-covalent interactions such as hydrogen bonds and van der Waals forces in the molecular structure, as elucidated through FT-IR, FT-Raman, NMR, X-ray diffraction, and quantum chemical calculations Yu Zhang et al., 2018.
Corrosion Inhibition
S. Kaya et al. (2016) investigated the corrosion inhibition performance of various thiazole and thiadiazole derivatives, including 2-amino-4-(4-chlorophenyl)-thiazole, on iron metal using quantum chemical parameters and molecular dynamics simulations. Their findings suggest these compounds as effective corrosion inhibitors, with theoretical data aligning well with experimental results S. Kaya et al., 2016.
Antifungal Agents
N. N. Jafar et al. (2017) synthesized derivatives of 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine, demonstrating significant antifungal effects against Aspergillus terreus and Aspergillus niger. Their study proposed these compounds as potential antifungal agents, with some derivatives showing higher efficacy than others N. N. Jafar et al., 2017.
Safety And Hazards
- The compound is intended for research use only and is not intended for diagnostic or therapeutic purposes.
- Safety information is not explicitly provided, so further investigation is necessary.
Direcciones Futuras
- Research on the biological activity, potential applications, and safety profile of this compound is needed.
- Investigate its interactions with other molecules and potential therapeutic uses.
Please note that additional research beyond the provided sources may be required for a more detailed analysis. If you have any other questions, feel free to ask! 😊
Propiedades
IUPAC Name |
4-(chloromethyl)-N-phenyl-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2S/c11-6-9-7-14-10(13-9)12-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTTZCPPLWMZEJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC(=CS2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00368253 | |
| Record name | 4-(Chloromethyl)-N-phenyl-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00368253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chloromethyl-thiazol-2-yl)-phenyl-amine | |
CAS RN |
35199-21-4 | |
| Record name | 4-(Chloromethyl)-N-phenyl-2-thiazolamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35199-21-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Chloromethyl)-N-phenyl-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00368253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















